molecular formula C17H14N2O3 B1665546 Adosopine CAS No. 88124-26-9

Adosopine

Cat. No.: B1665546
CAS No.: 88124-26-9
M. Wt: 294.30 g/mol
InChI Key: KLSKLNWJEDXFSD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adosopine involves several steps, starting with the formation of the dibenzoazepine core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as acetic anhydride and catalysts like sulfuric acid to facilitate the cyclization process . The reaction conditions often require precise temperature control and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of this compound with high purity and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Adosopine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The oxidation process typically results in the formation of ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride. This reaction is often carried out under anhydrous conditions to prevent unwanted side reactions.

    Substitution: Substitution reactions involving this compound can be performed using halogenating agents like thionyl chloride or phosphorus tribromide

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as halogenated, hydroxylated, and alkylated compounds. These derivatives are often studied for their enhanced pharmacological activities and potential therapeutic applications .

Scientific Research Applications

    Chemistry: In chemistry, adosopine is used as a model compound for studying the reactivity and stability of dibenzoazepine derivatives. Its unique structure makes it an ideal candidate for exploring new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, this compound is investigated for its effects on cellular processes and signaling pathways. Studies have shown that this compound can modulate the activity of certain enzymes and receptors, making it a valuable tool for understanding cellular functions.

    Medicine: this compound’s primary application in medicine is its potential use in treating urinary incontinence.

    Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new drugs targeting similar pathways.

Mechanism of Action

The mechanism of action of adosopine involves its interaction with specific molecular targets and pathways. This compound primarily acts on the central nervous system by modulating the activity of neurotransmitter receptors. It has been shown to inhibit the reuptake of certain neurotransmitters, leading to increased synaptic concentrations and enhanced signaling . Additionally, this compound can interact with ion channels and enzymes involved in neurotransmitter metabolism, further contributing to its pharmacological effects.

Comparison with Similar Compounds

Adosopine is structurally related to other dibenzoazepine compounds, such as imipramine and clomipramine. it exhibits unique pharmacological properties that distinguish it from these compounds:

    Imipramine: While both this compound and imipramine are used to treat conditions related to the central nervous system, this compound has shown greater specificity for certain neurotransmitter receptors, resulting in a different side effect profile.

    Clomipramine: Clomipramine is primarily used as an antidepressant, whereas this compound’s primary application is in treating urinary incontinence.

Properties

IUPAC Name

N-(5-methyl-6,11-dioxobenzo[c][1]benzazepin-10-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-10(20)18-13-8-5-7-12-15(13)16(21)11-6-3-4-9-14(11)19(2)17(12)22/h3-9H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSKLNWJEDXFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868995
Record name Adosopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88124-26-9
Record name N-(6,11-Dihydro-5-methyl-6,11-dioxo-5H-dibenz[b,e]azepin-10-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88124-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adosopine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088124269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adosopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6,11-dihydro-5-methyl-6,11-dioxo-5H-dibenz[b,e]azepin-10-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADOSOPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKB1O47Q6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
CC(=O)Nc1cccc2c(=O)[nH]c3ccccc3c(=O)c12
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Synthesis routes and methods II

Procedure details

To 2 g 10-acetamido-5,6-dihydro-11H-dibenzo(b,e)azepine-6,11-dione suspended in 20 ml dimethylformamide are added 710 mg sodium methylate in 10 ml methanol. After keeping at ambient temperature for 30 minutes, 2.5 ml methyl iodide are added and the mixture then kept at ambient temperature for 24 hours. It is then poured into water, filtered, dried and crystallized from ethanol: yield 1.6 g, melting point 203°-204° C.
Name
10-acetamido-5,6-dihydro-11H-dibenzo(b,e)azepine-6,11-dione
Quantity
2 g
Type
reactant
Reaction Step One
Name
sodium methylate
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710 mg
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reactant
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10 mL
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2.5 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
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20 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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